molecular formula C18H21Cl2N3O2S2 B2697216 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215375-05-5

5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2697216
CAS No.: 1215375-05-5
M. Wt: 446.41
InChI Key: DWQQMCVWTXPIEG-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide is further functionalized with a 3-(dimethylamino)propyl chain and a 4-methoxy-substituted benzo[d]thiazole moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

5-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)10-5-11-22(17(23)14-8-9-15(19)25-14)18-20-16-12(24-3)6-4-7-13(16)26-18;/h4,6-9H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQQMCVWTXPIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride , identified by its CAS number 1215375-05-5 , is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H21ClN3O2SC_{18}H_{21}ClN_{3}O_{2}S, with a molecular weight of 446.4 g/mol . The compound features a thiophene ring, a thiazole moiety, and a dimethylamino functional group, which may contribute to its biological activity.

Property Value
CAS Number1215375-05-5
Molecular FormulaC18H21ClN3O2S
Molecular Weight446.4 g/mol
StructureSee Figure 1 below

Anticancer Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, compounds with similar substituents have shown inhibitory effects on various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MDA-MB-468 (breast cancer)

In particular, compounds with methoxy substitutions have demonstrated enhanced potency against these cell lines due to their ability to interfere with tubulin polymerization, a critical process in cell division.

The proposed mechanism of action involves the inhibition of tubulin polymerization, which is essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. The IC50 values for related compounds have been reported in the range of 0.29 to 1.48 μM , indicating potent activity against targeted cancer cell lines .

Study on Tubulin Inhibition

A notable study investigated the effects of related compounds on tubulin polymerization. It was found that at concentrations around 1 µM , these compounds significantly inhibited tubulin assembly, leading to an accumulation of cells in the G2/M phase of the cell cycle. This effect was corroborated by fluorescence-based assays demonstrating nearly complete inhibition of tubulin assembly .

Comparative Analysis

The following table summarizes the IC50 values for various compounds structurally related to the target compound:

Compound Cell Line IC50 (µM)
Compound A (similar structure)A5490.29
Compound BHeLa0.56
Compound CMDA-MB-4681.48
5-chloro-N-(3-(dimethylamino)propyl)...VariousTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs based on core scaffolds, substituents, and physicochemical properties.

Structural Analogues from Literature

A. Pyrazole-Based Carboxamides ()
Compounds 3a–3p in are pyrazole-4-carboxamides with aryl/heteroaryl substituents. Key differences include:

  • Core Structure : Pyrazole (3a–3p) vs. thiophene (target compound).
  • Substituents : Compounds 3a–3p feature phenyl, chlorophenyl, or fluorophenyl groups, while the target compound has a 4-methoxybenzo[d]thiazole.
  • Physical Properties :
Compound Yield (%) Melting Point (°C) Molecular Weight ([M+H]⁺)
3a 68 133–135 403.1
3d 71 181–183 421.0
Target N/A N/A ~494.4 (calculated)

The target’s higher molecular weight (vs. 403–437 for pyrazoles) reflects its extended benzothiazole substituent.

B. Benzothiazole Derivatives ()

  • 1052530-89-8 (): Shares the benzo[d]thiazole-2-carboxamide scaffold and dimethylaminopropyl group but lacks the thiophene core. Likely differences in solubility and bioactivity due to core structure.
  • 1216418-08-4 (): Contains a nitrobenzothiazole and thioacetamide group. The nitro group may reduce solubility compared to the target’s methoxy group .
Substituent Effects
  • 4-Methoxybenzo[d]thiazole : Enhances electron density and solubility vs. chlorophenyl or nitro groups in analogs.
  • Dimethylaminopropyl Chain: Increases basicity, aiding salt formation (hydrochloride) for improved bioavailability .

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